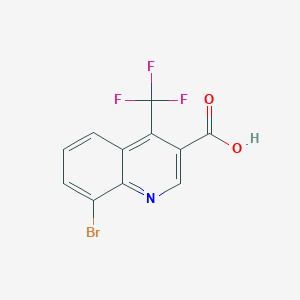

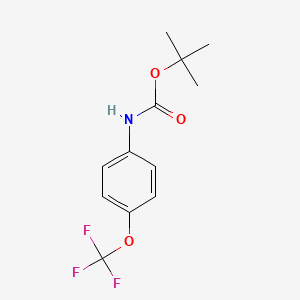

4-(三氟甲氧基)苯基氨基甲酸叔丁酯

描述

Enantioselective Synthesis Analysis

The enantioselective synthesis of tert-butyl carbamates has been explored in the context of creating intermediates for potent CCR2 antagonists. A key step in this process is the iodolactamization, which yields a highly functionalized compound. This method has been optimized to increase efficiency, demonstrating the potential for tert-butyl carbamates in medicinal chemistry applications .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been studied using various spectroscopic techniques and computational methods. For instance, tert-Butyl N-(thiophen-2yl)carbamate has been analyzed through vibrational frequency analysis, FT-IR, and DFT studies. These studies have provided insights into the optimized geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can undergo nucleophilic substitutions and radical reactions, which allow for the modification of the benzene ring and the introduction of various functional groups. These reactions are facilitated by the tert-butyloxycarbonylazo group, which enables the generation of aryl radicals under specific conditions . Additionally, tert-butyl carbamates can be used as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-trifluoromethylcarbamate exhibits an unusually short N-CF3 bond and a lengthened N-C(O2) bond, which may affect its reactivity and interaction with other molecules. These properties are important for the development of novel compounds with potential applications in various fields, including drug discovery .

Case Studies and Applications

Several case studies highlight the applications of tert-butyl carbamates. For instance, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent showcases the utility of tert-butyl carbamates in introducing fluorine atoms into molecules, which is highly desirable in pharmaceuticals and agrochemicals . Furthermore, tert-butyl carbamates have been used to synthesize hydrolytically stable alkylsilyl derivatives for gas chromatography, demonstrating their potential in analytical chemistry .

科学研究应用

含CF3O化合物的合成

三氟甲氧基 (CF3O) 基团是一种具有独特特性的新型基团,在各个领域都具有广阔的应用前景。 由于间接策略和挥发性试剂的处理,含CF3O化合物的合成具有挑战性 .

医学研究和药物开发

该化合物在医学研究中具有潜在的应用,包括药物开发和临床试验中的作用。 它已被发现对减少炎症和疼痛具有显著益处,使其成为治疗各种疾病的潜在候选药物.

超分子结构的调控

叔丁基官能团可以调节有机分子在表面的自组装行为,这对构建超分子结构至关重要 .

选择性三氟甲氧基化

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHZUDDBCMQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458452 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212696-37-2 | |

| Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

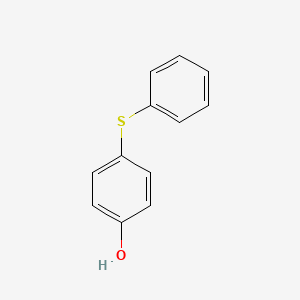

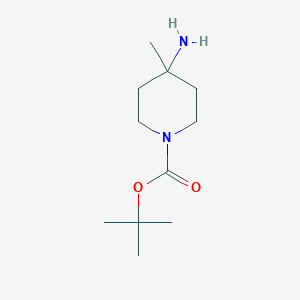

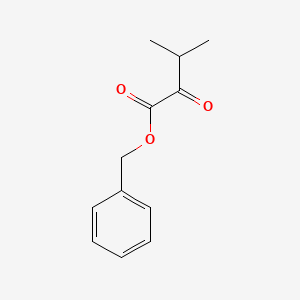

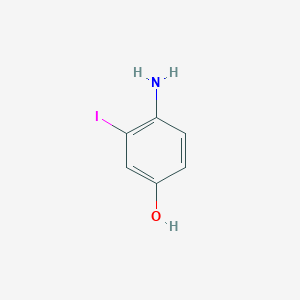

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

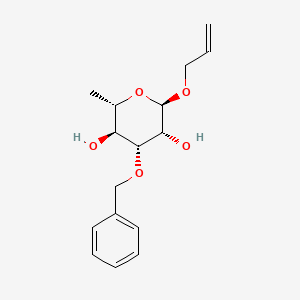

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)